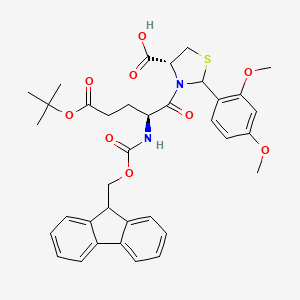
Fmoc-Glu(OtBu)-Cys(Psi(Dmp,H)pro)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “Fmoc-Glu(OtBu)-Cys(Psi(Dmp,H)pro)-OH” is a modified amino acid derivative used in peptide synthesis. It contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a glutamic acid residue with a tert-butyl ester (OtBu) protecting group, and a cysteine residue with a Psi(Dmp,H)pro protecting group. This compound is primarily used in solid-phase peptide synthesis due to its stability and ease of removal of the protecting groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “Fmoc-Glu(OtBu)-Cys(Psi(Dmp,H)pro)-OH” involves several steps:
Fmoc Protection: The fluorenylmethyloxycarbonyl group is introduced to protect the amino group of the glutamic acid.
OtBu Protection: The carboxyl group of the glutamic acid is protected using tert-butyl ester.
Psi(Dmp,H)pro Protection: The cysteine residue is protected with the Psi(Dmp,H)pro group.
The synthesis is typically carried out using solid-phase peptide synthesis techniques, where the peptide chain is constructed on an insoluble resin. The reaction conditions involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .
Industrial Production Methods
In industrial settings, the production of “this compound” follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification.
化学反应分析
Types of Reactions
-
Deprotection Reactions: : The Fmoc, OtBu, and Psi(Dmp,H)pro protecting groups can be removed under specific conditions:
Fmoc Deprotection: Typically achieved using piperidine in dimethylformamide (DMF).
OtBu Deprotection: Achieved using trifluoroacetic acid (TFA).
Psi(Dmp,H)pro Deprotection: Requires specific conditions depending on the protecting group used.
-
Coupling Reactions: : The compound can undergo coupling reactions to form peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt), and N,N’-diisopropylethylamine (DIPEA).
Deprotection Reagents: Piperidine, trifluoroacetic acid (TFA).
Major Products
The major products formed from these reactions are peptides with specific sequences, depending on the amino acids or peptides coupled with “Fmoc-Glu(OtBu)-Cys(Psi(Dmp,H)pro)-OH”.
科学研究应用
“Fmoc-Glu(OtBu)-Cys(Psi(Dmp,H)pro)-OH” has several applications in scientific research:
Peptide Synthesis: Used in the synthesis of complex peptides and proteins for research purposes.
Drug Development: Utilized in the development of peptide-based drugs.
Biomaterials: Employed in the creation of bio-inspired materials due to its self-assembly properties.
Catalysis: Used in catalytic processes involving peptides.
作用机制
The mechanism of action of “Fmoc-Glu(OtBu)-Cys(Psi(Dmp,H)pro)-OH” involves the formation of peptide bonds through nucleophilic attack by the amino group on the carbonyl carbon of the carboxyl group. The protecting groups ensure that the reactive sites are protected during the synthesis process and can be selectively removed under specific conditions .
相似化合物的比较
Similar Compounds
Fmoc-Glu(OtBu)-OH: Similar compound without the cysteine residue.
Fmoc-Cys(Psi(Dmp,H)pro)-OH: Similar compound without the glutamic acid residue.
Uniqueness
“Fmoc-Glu(OtBu)-Cys(Psi(Dmp,H)pro)-OH” is unique due to the presence of both glutamic acid and cysteine residues with specific protecting groups, making it versatile for various peptide synthesis applications.
属性
IUPAC Name |
(4R)-2-(2,4-dimethoxyphenyl)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]-1,3-thiazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H40N2O9S/c1-36(2,3)47-31(39)17-16-28(37-35(43)46-19-27-24-12-8-6-10-22(24)23-11-7-9-13-25(23)27)32(40)38-29(34(41)42)20-48-33(38)26-15-14-21(44-4)18-30(26)45-5/h6-15,18,27-29,33H,16-17,19-20H2,1-5H3,(H,37,43)(H,41,42)/t28-,29-,33?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMMQKBJHHOLTLN-QXSWOPKKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)N1C(CSC1C2=C(C=C(C=C2)OC)OC)C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@@H](C(=O)N1[C@@H](CSC1C2=C(C=C(C=C2)OC)OC)C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H40N2O9S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
676.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













